molecular formula C10H11NOS B13634271 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol

Cat. No.: B13634271
M. Wt: 193.27 g/mol
InChI Key: HMNGJWLZGNEWNZ-UHFFFAOYSA-N
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Description

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is a chiral amino alcohol derivative of benzo[b]thiophene, a privileged scaffold in medicinal chemistry. This compound serves as a versatile building block for the synthesis of novel bioactive molecules, particularly in the development of enzyme inhibitors. Benzo[b]thiophene-based structures, such as the approved drug Ipragliflozin, are of significant interest in antidiabetic research for their inhibitory activity against targets like α-amylase and α-glucosidase . These enzymes are crucial for carbohydrate digestion, and their suppression is a validated therapeutic strategy for managing postprandial blood glucose levels in Type 2 Diabetes . Furthermore, the benzo[b]thiophene core is frequently explored in oncology; related compounds are utilized as key intermediates in preparing amino sugar derivatives of indolopyrrolocarbazoles, which exhibit antitumor properties . The structure of this compound, featuring both amino and alcohol functional groups, makes it a valuable precursor for further chemical modification into potential beta-adrenergic blocking agents, analogous to other known 2-amino-1-(thienyl)ethanol structures . As a fine chemical, it should be stored refrigerated at 2-8°C. This product is intended for research purposes in laboratory settings only.

Properties

Molecular Formula

C10H11NOS

Molecular Weight

193.27 g/mol

IUPAC Name

2-amino-2-(1-benzothiophen-3-yl)ethanol

InChI

InChI=1S/C10H11NOS/c11-9(5-12)8-6-13-10-4-2-1-3-7(8)10/h1-4,6,9,12H,5,11H2

InChI Key

HMNGJWLZGNEWNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CO)N

Origin of Product

United States

Preparation Methods

Reduction of Benzo[b]thiophene-3-yl Ketones or Aldehydes

One common synthetic route involves preparing the benzo[b]thiophene-3-yl ethanone or aldehyde intermediate followed by reductive amination or reduction to introduce the amino alcohol group.

  • For example, the reduction of l-(benzo[b]thiophen-2-yl) ethanone oxime with borane-pyridine complex in ethanol at low temperature yields the corresponding amino alcohol derivative after work-up.

  • The general approach involves:

    • Preparation of benzo[b]thiophene-3-yl ethanone or aldehyde.
    • Conversion to oxime or imine intermediate.
    • Reduction with a suitable hydride reagent (e.g., sodium borohydride, borane-pyridine).
    • Isolation and purification of the amino alcohol product.

Condensation of Benzo[b]thiophene-3-yl Ethanol with Hydroxycarbamates

Another method involves reacting l-(benzo[b]thiophen-2-yl) ethanol with N-hydroxy carbamates in the presence of acid catalysts to form hydroxycarbamate derivatives, which can be further transformed into amino alcohols.

  • The process includes:
    • Synthesis of l-(benzo[b]thiophen-2-yl) ethanol by reduction of the corresponding ketone.
    • Preparation of N-hydroxy carbamates by reacting chloroformate esters with hydroxylamine hydrochloride.
    • Acid-catalyzed condensation of the ethanol with the carbamate to form the hydroxycarbamate intermediate.
    • Subsequent purification steps to isolate the target compound.

Gewald Reaction-Based Synthesis

The Gewald reaction, a three-component reaction involving a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base, is used to synthesize 2-amino-3-acyl-tetrahydrobenzothiophenes, which are structurally related and can be precursors to amino alcohol derivatives.

  • This method includes:
    • Selection of appropriate carbonyl and nitrile substrates.
    • Reaction under controlled conditions to form the tetrahydrobenzothiophene core.
    • Subsequent functional group transformations, including amidation and deprotection steps, to yield amino alcohols.

Other Synthetic Routes

  • The synthesis of benzo[b]thiophene derivatives often involves halogenation, esterification, and hydrazine-based transformations, which can be adapted to introduce amino alcohol groups at the 3-position of the benzo[b]thiophene ring.

  • For example, ethyl 6-halogenobenzo[b]thiophene-2-carboxylates are prepared via nucleophilic aromatic substitution reactions, followed by hydrolysis and amidation to introduce amino functionalities.

Detailed Preparation Protocol Example

Preparation of l-(benzo[b]thiophen-2-yl) ethanol (Formula-3)

Step Reagents and Conditions Outcome
1 Reduction of l-(benzo[b]thiophen-2-yl) ethanone with sodium borohydride in an alcohol solvent (e.g., ethanol) Formation of l-(benzo[b]thiophen-2-yl) ethanol (Formula-3)
2 Purification by crystallization or chromatography Pure alcohol intermediate

Preparation of N-hydroxy carbamate (Formula-4)

Step Reagents and Conditions Outcome
1 Reaction of phenyl chloroformate with hydroxylamine hydrochloride in tetrahydrofuran at 5-10°C in presence of sodium carbonate Formation of phenyl hydroxycarbamate (Formula-4)
2 Filtration and solvent removal Pure carbamate intermediate

Condensation to form l-(benzo[b]thiophen-2-yl) ethyl(hydroxy)carbamate (Formula-5)

Step Reagents and Conditions Outcome
1 Mixing Formula-3 and Formula-4 in toluene with acid catalyst (e.g., hydrochloric acid) at 50-55°C Formation of the hydroxycarbamate derivative (Formula-5)
2 Cooling, filtration, washing with toluene and water Isolation of the title compound
3 Drying under reduced pressure Pure target compound

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Range Key Reagents/Conditions
Reduction of ketone/aldehyde Direct approach, well-established reagents Requires careful control of reduction steps 60-90% Sodium borohydride, borane-pyridine, ethanol
Condensation with hydroxycarbamates Enables introduction of carbamate functionality Multi-step, requires preparation of carbamate 70-85% Chloroformates, hydroxylamine hydrochloride, acid catalysts
Gewald reaction route Efficient for constructing thiophene core More complex, multiple steps 47-89% Carbonyl compounds, activated nitriles, sulfur, base
Halogenation and esterification Versatile for functionalization Requires multiple purification steps Moderate Halogenated benzothiophenes, bases, solvents

Research Findings and Notes

  • The Gewald reaction has been successfully employed to synthesize amino-substituted benzo[b]thiophene derivatives with moderate to good yields, offering a versatile route for further functionalization.

  • The condensation of benzo[b]thiophen-2-yl ethanol with hydroxycarbamates under acidic conditions provides a robust method to obtain hydroxycarbamate derivatives, which are key intermediates to the amino alcohol target compound.

  • Reduction methods using borane-pyridine complexes have shown efficacy in converting oxime intermediates to amino alcohols with good selectivity and yields.

  • Purification techniques typically involve crystallization from suitable solvents such as methanol, toluene, or water, and chromatographic methods when necessary.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH₂) demonstrates strong nucleophilic character, enabling reactions with electrophilic reagents:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under basic conditions to form N-alkylated derivatives.

  • Acylation : Forms amides when treated with acyl chlorides or anhydrides, such as acetyl chloride in dichloromethane with triethylamine.

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl derivative72%
AcylationAc₂O, Et₃N, DCM, RTN-Acetyl derivative85%

Condensation Reactions

The amino group participates in Schiff base formation and related condensation processes:

  • Schiff Base Synthesis : Reacts with aldehydes (e.g., benzaldehyde) in methanol under reflux to form imine derivatives . This reaction is critical for synthesizing bioactive ligands in coordination chemistry .

  • Heterocyclic Ring Formation : Undergoes cyclocondensation with β-ketoesters to generate pyrrole or pyridine derivatives .

SubstrateReagents/ConditionsProductApplicationSource
BenzaldehydeMeOH, reflux, 2hBenzo[b]thiophene-Schiff baseMetal coordination complexes
Ethyl acetoacetateHCl, EtOH, 80°CPyrrole-fused benzo[b]thiopheneAntimicrobial agents

Oxidation and Reduction

Controlled redox reactions modify functional groups while preserving the benzo[b]thiophene core:

  • Oxidation : The hydroxyl group (-OH) oxidizes to a ketone using Jones reagent (CrO₃/H₂SO₄) in acetone.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic thiophene ring to a dihydro derivative, altering electronic properties .

ProcessReagents/ConditionsProductNotesSource
OxidationCrO₃, H₂SO₄, acetone, 0°C2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-oneRequires anhydrous conditions
ReductionH₂ (1 atm), 10% Pd/C, EtOHDihydrobenzo[b]thiophene derivativeImproved solubility profile

Transition-Metal-Free Coupling

Recent studies highlight efficient synthetic routes avoiding metal catalysts:

  • One-Pot Synthesis : Combines with aryl iodides in DMSO/KOH at room temperature to form C-N coupled products, achieving 89% yield. This method reduces reaction time from 24h to 2h compared to traditional Pd-catalyzed approaches.

Biological Activity Modulation via Structural Modifications

Derivatives exhibit enhanced bioactivity through targeted reactions:

  • Antibacterial Analogs : Acylation with trifluoroacetic anhydride produces compounds inhibiting E. coli biofilm formation (IC₅₀ = 20.8 µM) .

  • Cholinesterase Inhibitors : Schiff base derivatives show acetylcholinesterase inhibition (IC₅₀ = 35.4 µM), relevant for Alzheimer’s research .

Key Mechanistic Insights

  • Steric Effects : Bulky substituents on the benzo[b]thiophene ring hinder nucleophilic attack at the amino group.

  • Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) on the aromatic ring enhance oxidation rates by stabilizing transition states .

This compound’s reactivity profile positions it as a valuable intermediate in pharmaceuticals, materials science, and asymmetric catalysis. Further exploration of its enantioselective transformations and scaled-up synthetic protocols is warranted.

Scientific Research Applications

2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is an organic compound with an amino group and a benzo[b]thiophene moiety. Its molecular formula is C10H11NOSC_{10}H_{11}NO_S. The presence of both amino and hydroxyl functional groups in its structure enhances its reactivity and potential biological activity compared to similar compounds.

Scientific Research Applications

Medicinal Chemistry

  • This compound serves as a building block in medicinal chemistry due to its potential biological activities. Compounds containing benzo[b]thiophene structures have been studied for their antimicrobial, anticancer, and anti-inflammatory properties. Derivatives of this compound have been evaluated for their ability to inhibit biofilm formation in uropathogenic Escherichia coli, suggesting their potential as antibacterial agents with antivirulence activity.
  • Interaction studies are focused on its mechanism of action at the molecular level. The presence of both amino and hydroxyl groups allows it to engage in hydrogen bonding and other intermolecular interactions with biological targets such as enzymes or receptors, which is crucial for understanding how this compound modulates biological activity and influences therapeutic outcomes.
  • This compound can be used to synthesize 1-(3-chlorophenyl)-2-[2-(benzo[b]thiophen-3-yl)ethyl]aminoethanol, which has shown modest rat and human β3-ARs agonistic activity .

Organic Synthesis

  • This compound's structure contributes to the compound's chemical properties, making it of interest in organic synthesis. It can be used to create more complex molecules.

Antioxidant Research

  • Tetrahydrobenzo[b]thiophene derivatives have demonstrated significant antioxidant potency .

Mechanism of Action

The mechanism of action of 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzothiophene moiety is known to interact with various biological targets, including kinases and ion channels, modulating their activity and resulting in desired pharmacological outcomes .

Comparison with Similar Compounds

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol C₁₀H₁₁NOS 193.27 1.8 2 3
(2R)-2-Amino-2-(4-methylthiophen-3-yl)ethan-1-ol C₇H₁₁NOS 157.24 0.9 2 3
2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid C₁₁H₁₁NO₂S 229.27 1.2 3 4
(S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₃NOS 171.26 1.1 2 3

Key Observations :

  • Amino alcohols generally have 2–3 hydrogen bond donors, critical for target engagement but requiring formulation optimization for bioavailability.

Research and Pharmacological Insights

    Biological Activity

    2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol is an organic compound notable for its unique structure, which integrates an amino group and a benzo[b]thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on diverse research findings.

    Chemical Structure and Properties

    The molecular formula of this compound indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The benzo[b]thiophene structure contributes significantly to its chemical properties and biological activities. The presence of both amino and hydroxyl groups allows for various intermolecular interactions that are crucial for its biological efficacy.

    Antimicrobial Activity

    Research indicates that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown that these compounds can inhibit biofilm formation in uropathogenic Escherichia coli, suggesting their potential as antibacterial agents with antivirulence activity .

    Case Study: Biofilm Inhibition
    A study focusing on structurally related analogs demonstrated that small modifications to the parent molecule could yield low micromolar inhibitors of E. coli biofilm development without affecting bacterial growth. This highlights the compound's potential in addressing antibiotic resistance by targeting biofilm formation rather than bacterial viability .

    Anticancer Properties

    The benzo[b]thiophene scaffold is recognized for its anticancer potential. Compounds containing this moiety have been studied for their ability to modulate various cancer-related pathways. For example, benzo[b]thiophene derivatives have shown promise as inhibitors of kinases involved in cancer progression .

    Table 1: Summary of Biological Activities

    Activity TypeDescriptionReferences
    AntimicrobialInhibits biofilm formation in uropathogenic E. coli; potential as antibacterial agents,
    AnticancerModulates cancer pathways; acts as kinase inhibitors ,
    Anti-inflammatoryExhibits anti-inflammatory properties through various mechanisms ,

    The biological activity of this compound can be attributed to its ability to form hydrogen bonds and engage in other interactions with biological targets such as enzymes or receptors. This interaction is critical for understanding how this compound modulates various biological processes and influences therapeutic outcomes.

    Q & A

    Q. What are the common synthetic routes for 2-Amino-2-(benzo[b]thiophen-3-yl)ethan-1-ol, and how can reaction conditions be optimized for yield and purity?

    Methodological Answer: The synthesis of benzo[b]thiophene derivatives often employs Claisen-Schmidt condensation. For example, analogous compounds are synthesized by reacting a benzo[b]thiophene-containing ketone (e.g., 1-(3-(benzo[b]thiophen-3-yl)-2,4,6-trimethoxyphenyl)ethan-1-one) with substituted aldehydes in methanol using KOH as a base. Key parameters include:

    • Reaction Time : 24 hours under reflux.
    • Workup : Vacuum filtration, extraction with CH2_2Cl2_2, and purification via silica gel column chromatography.
    • Characterization : 1^1H NMR, 13^13C NMR, and HRMS to confirm structural integrity and purity .

    Q. Table 1: Example Reaction Conditions

    Starting KetoneAldehydeProduct YieldPurity (HRMS)
    Compound 32-Chlorobenzaldehyde65%99.5%
    Compound 33-Fluorobenzaldehyde72%98.8%

    Q. How is the enantiomeric purity of this compound assessed in chiral resolution studies?

    Methodological Answer: Enantiomeric purity can be determined via lipase-catalyzed kinetic resolution (KR) . For example, racemic 1-heteroarylethanols are subjected to acylation using lipases (e.g., Candida antarctica lipase B), which selectively catalyze one enantiomer. Post-reaction analysis involves:

    • Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers.
    • Optical Rotation : Measured with a polarimeter.
    • NMR with Chiral Shift Reagents : Europium-based reagents induce distinct splitting patterns for enantiomers .

    Advanced Research Questions

    Q. What challenges arise in the X-ray crystallographic analysis of derivatives, and how are they addressed using SHELXL?

    Methodological Answer: Challenges include crystal twinning , disordered solvent molecules , and weak diffraction . SHELXL addresses these via:

    • Twin Refinement : Using the TWIN command to model twinned domains.
    • SQUEEZE Algorithm : Removes contributions from disordered solvents.
    • High-Resolution Data : Refinement against data with I/σ(I)>2I/σ(I) > 2 improves accuracy. Recent SHELXL updates allow anisotropic displacement parameters for non-H atoms, enhancing structural precision .

    Q. Table 2: Crystallographic Data for a Related Compound

    ParameterValue
    Space GroupP21/cP2_1/c
    RintR_{\text{int}}0.032
    C-C Bond Length1.526 Å (±0.003)

    Q. How can computational methods elucidate electronic properties of benzo[b]thiophene derivatives?

    Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) are integrated with experimental data to:

    • Predict frontier molecular orbitals (HOMO/LUMO) for reactivity analysis.
    • Simulate IR and NMR spectra for cross-validation with experimental results.
    • Analyze non-covalent interactions (e.g., π-π stacking in crystal packing) via Hirshfeld surfaces .

    Q. What strategies resolve contradictions in spectroscopic data for structurally similar analogs?

    Methodological Answer:

    • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals by correlating 1^1H and 13^13C nuclei.
    • Variable-Temperature NMR : Reduces dynamic effects (e.g., hindered rotation in amides).
    • X-ray Diffraction : Provides unambiguous structural confirmation when NMR data are ambiguous .

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